1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Dopamine Receptors CNS Drug Discovery Scaffold Hopping

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride (CAS: 2227205-18-5) is a fluorinated, conformationally constrained bicyclic amine scaffold for CNS drug discovery. The bridgehead fluorine atom enhances metabolic stability and modulates lipophilicity compared to non-fluorinated 3-azabicyclo[3.2.0]heptane analogs—critical for improving oral bioavailability and brain exposure in rodent models. Supplied as the hydrochloride salt (97% purity) for complete aqueous solubility in assay buffers, eliminating precipitation-related variability in D2/D3 receptor binding and functional assays. Use as a rigid piperidine bioisostere in scaffold hopping to pre-organize pharmacophoric elements for enhanced target engagement and selectivity.

Molecular Formula C6H11ClFN
Molecular Weight 151.61 g/mol
Cat. No. B8125457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride
Molecular FormulaC6H11ClFN
Molecular Weight151.61 g/mol
Structural Identifiers
SMILESC1CC2(C1CNC2)F.Cl
InChIInChI=1S/C6H10FN.ClH/c7-6-2-1-5(6)3-8-4-6;/h5,8H,1-4H2;1H
InChIKeyLLYUNLLAEBBHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-azabicyclo[3.2.0]heptane Hydrochloride: A Fluorinated Bicyclic Building Block for CNS Drug Discovery


1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride (CAS: 2227205-18-5) is a fluorinated, conformationally constrained bicyclic amine belonging to the 3-azabicyclo[3.2.0]heptane scaffold class [1]. This class has demonstrated utility as dopaminergic ligands, with derivatives showing preferential binding to D2-like dopamine receptors [2]. The introduction of fluorine at the bridgehead position is expected to modulate key physicochemical properties, including lipophilicity and metabolic stability, while the hydrochloride salt form ensures enhanced aqueous solubility for pharmaceutical formulation and biological assays .

Why Generic 3-Azabicyclo[3.2.0]heptane Hydrochloride Cannot Substitute 1-Fluoro-3-azabicyclo[3.2.0]heptane Hydrochloride in Lead Optimization


While the 3-azabicyclo[3.2.0]heptane core provides a privileged scaffold for dopaminergic ligand design, unsubstituted derivatives lack the optimized pharmacokinetic and pharmacodynamic profile required for advanced lead development [1]. The strategic placement of a fluorine atom at the bridgehead position in 1-fluoro-3-azabicyclo[3.2.0]heptane hydrochloride introduces distinct physicochemical advantages—namely enhanced metabolic stability and modulated lipophilicity—that are critical for improving oral bioavailability and reducing in vivo clearance . Generic substitution with non-fluorinated analogs (e.g., 3-azabicyclo[3.2.0]heptane hydrochloride) would forfeit these critical gains, potentially compromising the compound's efficacy in animal models and its translational value in CNS drug discovery programs.

Product-Specific Quantitative Evidence: 1-Fluoro-3-azabicyclo[3.2.0]heptane Hydrochloride vs. Comparator Scaffolds


Scaffold-Level Dopamine Receptor Selectivity: 3-Azabicyclo[3.2.0]heptane Core vs. Piperidine Surrogate

The 3-azabicyclo[3.2.0]heptane core, which forms the structural basis of 1-fluoro-3-azabicyclo[3.2.0]heptane hydrochloride, confers distinct dopamine receptor subtype selectivity compared to the widely used piperidine ring system . A representative derivative (Compound A) bearing this core exhibited a D1 receptor Ki >10,000 nM, a D2 receptor Ki of 600 nM, and a D3 receptor Ki of 2.3 nM, resulting in a D2/D3 selectivity ratio of 260.9 . This class-level selectivity profile supports the utility of the 3-azabicyclo[3.2.0]heptane scaffold for CNS applications requiring D2-like receptor bias.

Dopamine Receptors CNS Drug Discovery Scaffold Hopping

Salt Form Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base of 1-Fluoro-3-azabicyclo[3.2.0]heptane

The hydrochloride salt of 1-fluoro-3-azabicyclo[3.2.0]heptane offers a definitive solubility advantage over its free base counterpart . While no direct aqueous solubility data for the target compound is available, class-level evidence indicates that hydrochloride salts of structurally related 3-azabicyclo[3.2.0]heptanes exhibit significantly higher water solubility compared to their free bases . The target compound (1-fluoro-3-azabicyclo[3.2.0]heptane hydrochloride, MW 151.61 g/mol) exists as a crystalline solid at room temperature, whereas the free base (1-fluoro-3-azabicyclo[3.2.0]heptane, MW 115.15 g/mol) is described as a liquid or low-melting solid [1]. This difference in physical state directly impacts handling, formulation, and dissolution in biological media.

Formulation Bioavailability Preclinical Development

Purity Grade Differentiation: 97% vs. 95% Commercial Batches of 1-Fluoro-3-azabicyclo[3.2.0]heptane Hydrochloride

Commercially available batches of 1-fluoro-3-azabicyclo[3.2.0]heptane hydrochloride exhibit varying purity specifications that can impact downstream synthetic and biological applications . Batch P50443 from AChemBlock is certified at 97% purity , while the AKSci offering (8172EL) is specified at 95% purity . The 2% absolute difference in purity may be critical for applications requiring high stoichiometric accuracy, such as medicinal chemistry campaigns with sensitive coupling reactions or in vitro assays where impurities could confound dose-response measurements.

Chemical Synthesis Quality Control Analytical Chemistry

Fluorine-Mediated Metabolic Stability Enhancement: 1-Fluoro-3-azabicyclo[3.2.0]heptane Hydrochloride vs. Non-Fluorinated 3-Azabicyclo[3.2.0]heptane Hydrochloride

The strategic introduction of a fluorine atom at the bridgehead position of the 3-azabicyclo[3.2.0]heptane core is expected to confer enhanced metabolic stability compared to the non-fluorinated parent scaffold . Fluorination is a well-established strategy in medicinal chemistry to block oxidative metabolism at adjacent positions and increase the metabolic half-life of drug candidates . While direct comparative metabolic stability data for 1-fluoro-3-azabicyclo[3.2.0]heptane hydrochloride is not yet reported, studies on related fluorinated azabicyclic systems (e.g., fluorinated tropane analogs) demonstrate that fluorine substitution improves resistance to cytochrome P450-mediated degradation . The non-fluorinated comparator, 3-azabicyclo[3.2.0]heptane hydrochloride (MW 133.62 g/mol), lacks this protective element and may be more susceptible to rapid metabolic clearance in vivo .

ADME Drug Metabolism Pharmacokinetics

High-Value Application Scenarios for 1-Fluoro-3-azabicyclo[3.2.0]heptane Hydrochloride in Scientific Procurement


Lead Optimization in CNS Drug Discovery Programs Targeting Dopamine Receptors

Medicinal chemistry teams developing novel antipsychotic or neuroprotective agents can utilize 1-fluoro-3-azabicyclo[3.2.0]heptane hydrochloride as a privileged scaffold for D2/D3 receptor modulation [1]. The core's intrinsic selectivity profile (D2/D3 vs. D1) provides a strategic advantage over piperidine-based surrogates, reducing the risk of D1-mediated adverse events [1]. The fluorine atom at the bridgehead position is expected to improve metabolic stability, a critical parameter for achieving sufficient brain exposure in rodent models .

Synthesis of Conformationally Constrained Bioisosteres for Piperidine Replacement

Researchers engaged in scaffold hopping campaigns can employ 1-fluoro-3-azabicyclo[3.2.0]heptane hydrochloride as a direct replacement for the ubiquitous piperidine ring, leveraging its rigid bicyclic framework to pre-organize pharmacophoric elements for enhanced binding affinity and selectivity [1]. The compound's 97% purity grade (AChemBlock P50443) ensures reliable synthetic outcomes and minimizes the formation of byproducts during multi-step derivatization .

In Vitro Pharmacological Profiling of Dopaminergic Ligands with Enhanced Solubility

Pharmacologists conducting radioligand binding or functional assays on dopamine receptor subtypes can benefit from the hydrochloride salt form of 1-fluoro-3-azabicyclo[3.2.0]heptane . Compared to the free base, the salt ensures complete dissolution in aqueous assay buffers, reducing variability in dose-response curves and improving the accuracy of Ki or EC50 determinations . This is particularly critical for high-throughput screening campaigns where compound precipitation can lead to false negatives .

Structure-Activity Relationship (SAR) Studies on Fluorinated Bicyclic Amines

Medicinal chemists exploring the SAR of fluorinated azabicyclic systems can use 1-fluoro-3-azabicyclo[3.2.0]heptane hydrochloride as a key building block to compare with non-fluorinated (3-azabicyclo[3.2.0]heptane hydrochloride) and difluorinated (6,6-difluoro-3-azabicyclo[3.2.0]heptane hydrochloride) analogs [2]. This comparative approach enables systematic evaluation of how fluorine number and position influence lipophilicity (logD), metabolic stability, and target engagement in CNS models .

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